molecular formula C19H30N2O5S B1652346 N-t-BOC-1,7-Diazaspiro[3.5]nonane p-Toluenesulfonate CAS No. 1427173-49-6

N-t-BOC-1,7-Diazaspiro[3.5]nonane p-Toluenesulfonate

Cat. No.: B1652346
CAS No.: 1427173-49-6
M. Wt: 398.5
InChI Key: PQOBUOIHPLNISH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-t-BOC-1,7-Diazaspiro[3.5]nonane p-Toluenesulfonate typically involves the reaction of 1,7-diazaspiro[3.5]nonane with tert-butoxycarbonyl chloride (BOC-Cl) in the presence of a base such as triethylamine. The resulting BOC-protected amine is then reacted with p-toluenesulfonyl chloride (TsCl) to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-t-BOC-1,7-Diazaspiro[3.5]nonane p-Toluenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve the use of a base and an appropriate solvent.

    Deprotection Reactions: Common reagents include acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products Formed

Mechanism of Action

The mechanism of action of N-t-BOC-1,7-Diazaspiro[3.5]nonane p-Toluenesulfonate involves its ability to act as a protecting group for amines, preventing unwanted reactions during synthetic processes. The BOC group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine.

Comparison with Similar Compounds

Similar Compounds

  • N-t-BOC-1,7-Diazaspiro[4.5]decane p-Toluenesulfonate
  • N-t-BOC-1,7-Diazaspiro[3.4]octane p-Toluenesulfonate
  • N-t-BOC-1,7-Diazaspiro[3.6]undecane p-Toluenesulfonate

Uniqueness

N-t-BOC-1,7-Diazaspiro[3.5]nonane p-Toluenesulfonate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This compound’s ability to act as a versatile protecting group and its solubility in various solvents make it particularly valuable in synthetic chemistry.

Properties

IUPAC Name

tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.C7H8O3S/c1-11(2,3)16-10(15)14-8-5-12(6-9-14)4-7-13-12;1-6-2-4-7(5-3-6)11(8,9)10/h13H,4-9H2,1-3H3;2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOBUOIHPLNISH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)N1CCC2(CCN2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427173-49-6
Record name 1,7-Diazaspiro[3.5]nonane-7-carboxylic acid, 1,1-dimethylethyl ester, 4-methylbenzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427173-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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